molecular formula C15H13N B8547862 1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine CAS No. 30646-39-0

1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine

Cat. No. B8547862
CAS RN: 30646-39-0
M. Wt: 207.27 g/mol
InChI Key: FGIQVRDFRKFMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

30646-39-0

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene

InChI

InChI=1S/C15H13N/c1-3-7-14-10(5-1)12-9-13(12)11-6-2-4-8-15(11)16-14/h1-8,12-13,16H,9H2

InChI Key

FGIQVRDFRKFMLB-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=CC=CC=C3NC4=CC=CC=C24

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 20 ml. of liquid ammonia is suspended 1.824 g. of 1,1-dichloro-1a,10b-dihydrodibenzo(b,f)cycloprop(d)azepine-6(1H)-carboxaldehyde, and while the suspension is stirred at -40° to -50° C,0.69 g. of small pieces of sodium metal are added. The system is stirred atthe same temperature for 1 hour, after which time 1.5 g. of ammonia chloride is added. The liquid ammonia is distilled off and 20 ml. of wateris added. The mixture is extracted three times with 20 ml. portions of benzene and the extracts are washed with water and dried. The benzene extracts are passed over a column packed with silica gel and then adsorbedmaterial is eluted by means of a mixed solvent of benzenecyclohexane (6:4).The eluate is concentrated, whereby 0.658 g. (53 %) of 1,1a,6,10b-tetrahydrodibenzo(b,f)cycloprop(d)azepine is obtained.
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1,1-dichloro-1a,10b-dihydrodibenzo(b,f)cycloprop(d)azepine-6(1H)-carboxaldehyde
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ammonia chloride
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